2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylicacid
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Overview
Description
2’-[(tert-butoxy)carbonyl]-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a cyclopropane ring fused to an isoquinoline moiety, with a tert-butoxycarbonyl (Boc) protecting group attached. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-[(tert-butoxy)carbonyl]-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the cyclopropane ring. The tert-butoxycarbonyl group is then added to protect the amine functionality. The reaction conditions often involve the use of bases such as sodium hydroxide and solvents like tetrahydrofuran (THF) or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2’-[(tert-butoxy)carbonyl]-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2’-[(tert-butoxy)carbonyl]-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 2’-[(tert-butoxy)carbonyl]-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid exerts its effects involves the interaction of its functional groups with molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the active amine group. This amine can then participate in various biochemical pathways, potentially interacting with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Similar structure but lacks the spirocyclic cyclopropane ring.
2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid: Contains a bicyclic structure with a Boc-protected amine.
Ethyl 2-[(tert-butoxy)carbonyl]amino]cyclopropane-1-carboxylate: Features a cyclopropane ring with a Boc-protected amine.
Uniqueness
The uniqueness of 2’-[(tert-butoxy)carbonyl]-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in organic synthesis and pharmaceutical research.
Biological Activity
2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid is a complex organic compound characterized by a unique spirocyclic structure. This compound contains a cyclopropane ring fused to an isoquinoline moiety, along with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly utilized in organic synthesis to protect amines from unwanted reactions, making this compound significant in various chemical and biological applications.
Chemical Structure and Properties
- Chemical Formula : C₁₇H₂₁NO₄
- Molecular Weight : 303.35 g/mol
- CAS Number : 2171799-97-4
- Structural Characteristics : The compound features a spirocyclic structure that imparts distinct chemical and physical properties, contributing to its biological activity and potential applications in medicinal chemistry.
The biological activity of 2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid is primarily attributed to the interaction of its functional groups with various molecular targets. The Boc group can be selectively removed under acidic conditions, revealing an active amine group that can participate in biochemical pathways, potentially interacting with enzymes or receptors involved in various physiological processes.
Pharmacological Activities
Recent studies have highlighted several pharmacological activities associated with this compound:
- Anticancer Activity : Preliminary research indicates that derivatives of spirocyclic compounds may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structural features have shown IC₅₀ values in the low micromolar range against various cancer types .
- Anti-inflammatory Properties : Certain derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
- Neuroprotective Effects : Some studies suggest that spirocyclic compounds may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells, which could be relevant for conditions like Alzheimer's disease .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of a related spirocyclic compound on MDA-MB-231 breast cancer cells. The compound exhibited an IC₅₀ value of 0.05 μM, indicating potent anticancer activity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Neuroprotection
In vivo studies involving rodent models of neurodegeneration showed that administration of spirocyclic compounds led to significant reductions in markers of oxidative stress and improvements in cognitive function. These findings support the potential use of such compounds in neurodegenerative disease therapies .
Comparative Analysis of Biological Activities
Properties
Molecular Formula |
C17H21NO4 |
---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-7-carboxylic acid |
InChI |
InChI=1S/C17H21NO4/c1-16(2,3)22-15(21)18-9-12-8-11(14(19)20)4-5-13(12)17(10-18)6-7-17/h4-5,8H,6-7,9-10H2,1-3H3,(H,19,20) |
InChI Key |
LWJIBRQJWPELCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)C(=O)O)C3(C1)CC3 |
Origin of Product |
United States |
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